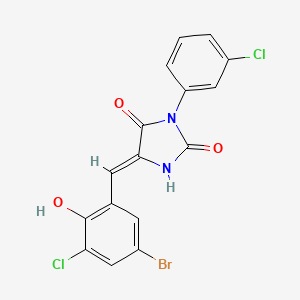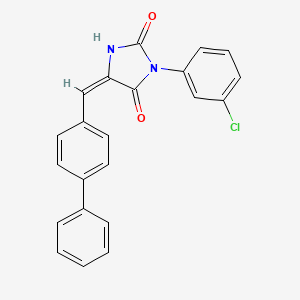
5-(4-biphenylylmethylene)-3-(3-chlorophenyl)-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-biphenylylmethylene)-3-(3-chlorophenyl)-2,4-imidazolidinedione, commonly known as BPIMD, is a heterocyclic organic compound that has been extensively studied for its potential applications in drug discovery and medicinal chemistry. BPIMD belongs to the class of imidazolidinediones and is known for its unique chemical structure and pharmacological properties.
作用机制
The mechanism of action of BPIMD is not fully understood. However, studies have shown that BPIMD may exert its pharmacological effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. BPIMD has also been shown to inhibit the activity of various enzymes, including COX-2, MMP-9, and VEGF.
Biochemical and Physiological Effects:
BPIMD has been shown to have various biochemical and physiological effects. BPIMD has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. BPIMD has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as SOD and CAT. BPIMD has been shown to have a protective effect on the liver and may have potential applications in the treatment of liver diseases such as hepatitis and cirrhosis.
实验室实验的优点和局限性
BPIMD has several advantages for lab experiments. BPIMD is easily synthesized and has a high purity. BPIMD is stable under various conditions and can be stored for long periods of time. However, BPIMD also has some limitations. BPIMD has low solubility in water, which may limit its applications in aqueous systems. BPIMD also has low bioavailability, which may limit its applications in vivo.
未来方向
There are several future directions for the study of BPIMD. Further studies are needed to elucidate the mechanism of action of BPIMD and to identify its molecular targets. Studies are also needed to investigate the pharmacokinetics and pharmacodynamics of BPIMD in vivo. BPIMD may have potential applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and liver diseases. Further studies are needed to investigate the therapeutic potential of BPIMD in these diseases.
合成方法
BPIMD can be synthesized using various methods, including the reaction between 4-biphenylcarboxaldehyde and 3-chlorophenylurea in the presence of a catalyst such as sodium methoxide. Other methods include the reaction between 4-biphenylcarboxaldehyde and 3-chloro-1,2-phenylenediamine in the presence of a solvent such as ethanol.
科学研究应用
BPIMD has been studied extensively for its potential applications in drug discovery and medicinal chemistry. Studies have shown that BPIMD has potent anti-inflammatory, antioxidant, and antitumor activities. BPIMD has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BPIMD has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[(4-phenylphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2/c23-18-7-4-8-19(14-18)25-21(26)20(24-22(25)27)13-15-9-11-17(12-10-15)16-5-2-1-3-6-16/h1-14H,(H,24,27)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMNUMBDTAPISZ-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(biphenyl-4-ylmethylidene)-3-(3-chlorophenyl)imidazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(3-bromo-4-methoxybenzylidene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915177.png)
![3-(3-chlorophenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5915189.png)
![3-(3-chlorophenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5915194.png)
![3-[(2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5915195.png)

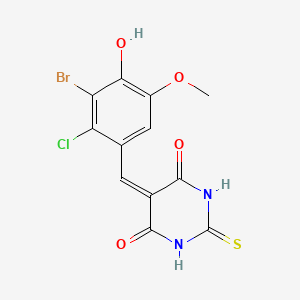
![methyl 3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]acrylate](/img/structure/B5915206.png)
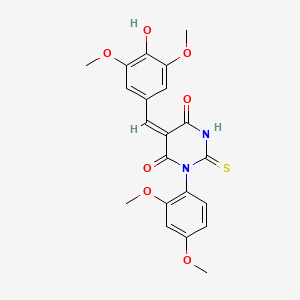
![ethyl (2-bromo-4-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B5915214.png)
![3-(3-chlorophenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5915232.png)

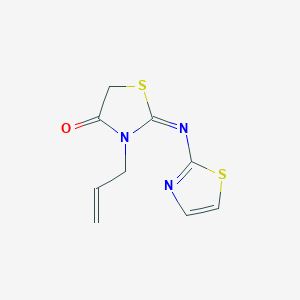
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B5915244.png)
